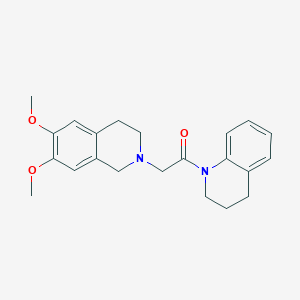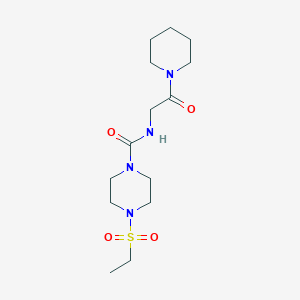![molecular formula C11H14BrN3O3S B7543198 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543198.png)
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide, also known as BMTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMTM belongs to the class of morpholine-2,4-dicarboxamide derivatives and has been extensively studied for its biological and pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been shown to exert several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide also inhibits the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has several advantages for lab experiments. It is readily available and can be synthesized in high purity and yield. It also has a well-defined chemical structure, which makes it easy to study its biological effects. However, 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has some limitations as well. It is relatively expensive compared to other compounds, and its biological effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide. One potential application is in the development of new anticancer drugs. 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has shown promising results in inhibiting tumor growth and metastasis, and further research could lead to the development of more potent and selective anticancer agents. Another potential application is in the treatment of inflammatory diseases. 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been shown to reduce inflammation in animal models, and further research could lead to the development of new anti-inflammatory drugs.
Métodos De Síntesis
The synthesis of 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide involves the reaction of 5-bromothiophene-2-carboxylic acid with N-methylmorpholine and 1,1'-carbonyldiimidazole in the presence of a base. The reaction yields 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide in high purity and yield.
Aplicaciones Científicas De Investigación
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide has been investigated for its antitumor and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propiedades
IUPAC Name |
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O3S/c12-9-2-1-7(19-9)5-14-11(17)15-3-4-18-8(6-15)10(13)16/h1-2,8H,3-6H2,(H2,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMBTCTWCBTNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=CC=C(S2)Br)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[(5-bromothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)
![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)


![3-(1,3-Benzoxazol-2-ylmethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7543168.png)
![4-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]morpholine-2,4-dicarboxamide](/img/structure/B7543177.png)

![N-[4-[(2,4-difluorophenyl)sulfamoyl]phenyl]-4-fluoro-3,5-dimethylbenzenesulfonamide](/img/structure/B7543224.png)
![N-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-oxopropyl]-3,5-dimethylpiperidine-1-carboxamide](/img/structure/B7543228.png)

![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)